molecular formula C16H23NO3 B14016920 Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14016920
M. Wt: 277.36 g/mol
InChI Key: HNDZHKHZJFMDRO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate (CAS 1824065-18-0) is a chiral pyrrolidine derivative of significant value in organic and medicinal chemistry as a versatile synthetic building block . Its molecular formula is C16H23NO3, with a molecular weight of 277.36 g/mol . The compound features a phenoxymethyl substituent and a tert-butoxycarbonyl (Boc) protecting group, a combination that makes it a crucial intermediate for constructing more complex, biologically active molecules . This compound is primarily used as a key chiral precursor in the synthesis of potential pharmaceuticals and agrochemicals . Researchers utilize its structure in the efficient synthesis of caspase inhibitors, which are important in the study of apoptosis and related diseases . Furthermore, it serves as an intermediate in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic disorders such as type 2 diabetes and obesity . The compound's unique structure allows it to participate in a wide spectrum of chemical reactions, facilitating the creation of diverse compound libraries for drug discovery and material science . Handling and Storage: The product is typically shipped with cold-chain transportation and specific storage conditions should be followed . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3

InChI Key

HNDZHKHZJFMDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves nucleophilic substitution reactions where a suitable pyrrolidine derivative bearing a good leaving group (such as a tosylate or halide) at the 2-position is reacted with a phenol or phenolate nucleophile. The nitrogen atom of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

Representative Synthetic Procedure

A well-documented synthetic route is described as follows:

  • Starting materials : tert-butyl (S)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate and methyl 2-(2-hydroxyphenyl)acetate.
  • Base : potassium tert-butoxide.
  • Solvent : N,N-dimethylformamide (DMF).
  • Conditions : The mixture is heated at 55 °C for 16 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, washed with 5% NaOH, water, and brine, dried over sodium sulfate, and concentrated.
  • Purification : Silica gel chromatography with 0-35% ethyl acetate/hexanes as eluent.
  • Yield : High purity product obtained as tert-butyl (S)-2-((2-(2-methoxy-2-oxoethyl)phenoxy)methyl)pyrrolidine-1-carboxylate.

This method efficiently installs the phenoxymethyl group via nucleophilic substitution of the tosylate by the phenolate generated in situ by potassium tert-butoxide.

Deprotection Step

Following the installation of the phenoxymethyl substituent, removal of the Boc protecting group can be achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 16 hours, yielding the corresponding free amine derivative methyl (S)-2-(2-(pyrrolidin-2-ylmethoxy)phenyl)acetate.

Alternative Synthetic Routes and Conditions

Other methods for related pyrrolidine derivatives with benzyloxy substituents provide insight into optimization of reaction conditions:

Entry Base / Reagent Solvent(s) Temperature (°C) Time Yield (%) Notes
1 Sodium hydride (60%) Anhydrous THF 0 to 5 1 h + 20 h 96.5 Reaction of (R)-N-tert-butoxycarbonyl-3-hydroxypyrrolidine with benzyl bromide
2 Sodium hydride (60%) THF 0 to room temp 18 h 76 Similar substitution with benzyl bromide, followed by silica gel chromatography
3 Sodium hydroxide + catalysts Water / Toluene 50 to 72 7 h 92-97 Phase transfer catalysis with tetrabutylammonium bromide and potassium iodide
4 Sodium hydride DMF 20 Overnight High Alkylation of N-Boc-pyrrolidine-3-ol with benzyl bromide, isolated by filtration

These data illustrate the versatility of bases (NaH, NaOH), solvents (THF, DMF, water/toluene biphasic systems), and catalysts (phase transfer catalysts like tetrabutylammonium bromide) in optimizing the nucleophilic substitution step for installing alkoxy substituents on pyrrolidine rings.

Data Table Summarizing Key Preparation Conditions

Step Reagents / Conditions Solvent(s) Temp (°C) Time Yield (%) Purification Method Notes
Nucleophilic substitution tert-butyl (S)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate + methyl 2-(2-hydroxyphenyl)acetate + KOtBu DMF 55 16 h High Silica gel chromatography Formation of this compound
Boc deprotection TFA DCM RT 16 h Not specified Concentration & isolation Removal of Boc to yield free amine derivative
Alkylation with benzyl bromide Sodium hydride + benzyl bromide THF 0 to RT 18 h 76-96.5 Silica gel chromatography Analogous alkylation on pyrrolidine-3-ol derivatives
Phase transfer catalysis NaOH + tetrabutylammonium bromide + KI + benzyl chloride Water / Toluene 50-72 7 h 92-97 Extraction & concentration Efficient for large scale alkylation

Analysis of Preparation Methods

  • Nucleophilic substitution using tosylates or halides is the most common approach to introduce the phenoxymethyl group on the pyrrolidine ring.
  • Bases such as potassium tert-butoxide or sodium hydride are effective in generating the phenolate nucleophile.
  • Solvent choice is critical: polar aprotic solvents like DMF favor substitution reactions, while biphasic systems with phase transfer catalysts can enhance yields and scalability.
  • Boc protection on the nitrogen ensures selectivity and prevents side reactions during alkylation.
  • Purification is generally achieved by silica gel chromatography, allowing isolation of high-purity products.
  • Deprotection with trifluoroacetic acid is a mild and efficient method to remove the Boc group post-substitution.

Chemical Reactions Analysis

Functional Group Reactivity

Key reactive sites include:

  • tert-Butyl carbamate : Undergoes acid-mediated cleavage (HCl/dioxane) without affecting the phenoxymethyl group

  • Pyrrolidine nitrogen : Participates in Buchwald-Hartwig aminations at 85°C with PdCl₂(dppf) catalyst

  • Ester carbonyl : Stable under basic conditions (pH 7-9) but susceptible to Grignard nucleophilic attack at -78°C

Notably, the phenoxymethyl group shows unexpected stability during microwave-assisted Suzuki couplings (150°C, 1.5 hr), with <5% aryl ether cleavage observed .

Catalytic Transformation Data

Comparative performance in cross-couplings:

Reaction TypeCatalystTemp (°C)ConversionByproducts
Suzuki-MiyauraPdCl₂(dppf)8583%<2% deboronation
Buchwald-HartwigXantphos-Pd11067%12% dimerization
NegishiPEPPSI-IPr6091%6% zinc halide adducts

Optimal results occur with electron-deficient aryl partners, where the phenoxymethyl group acts as a weak directing group for regioselective couplings .

Stability Profile

Critical stability parameters under storage:

ConditionTimeDegradationMajor Degradant
40°C/75% RH4 weeks8.2%Phenolic oxidation product
pH 2 buffer24 hr32%Hydrolyzed carbamate
UV light48 hr41%Radical coupling dimers

These data suggest nitrogen-blanketed storage at -20°C maximizes shelf life (>24 months by HPLC) .

Industrial Scale Adaptations

Key process chemistry improvements:

This compound serves as a linchpin intermediate for β3-adrenergic receptor agonists, with annual production exceeding 800 kg globally .

These findings demonstrate tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate's versatility in modern synthetic campaigns, particularly where stereochemical fidelity and functional group tolerance are paramount. Recent advances in photoredox catalysis suggest untapped potential for C-H functionalization at the pyrrolidine β-position .

Scientific Research Applications

(S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound belonging to the pyrrolidine carboxylates class. It features a pyrrolidine ring, a tert-butyl ester group, and a brominated phenoxy methyl group. This compound is researched for diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

(S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules in chemistry. In biology, it serves as a probe to study the interactions of pyrrolidine derivatives with biological targets, with its brominated phenoxy group potentially tagged with radioactive isotopes for imaging studies. Research is ongoing to explore its potential as a lead compound for drug development, particularly for its pharmacological activities, such as anti-inflammatory or anticancer properties.

Chemical Reactions

(S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate can undergo several chemical reactions:

  • Oxidation Using reagents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  • Reduction Using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
  • Substitution The bromine atom in the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Potential applications

  • Antiviral Agents The compound may inhibit viral replication.
  • Medicinal Chemistry Its unique structure may lead to new medicinal applications.
  • Production of specialty chemicals Including agrochemicals and materials science applications in the industrial sector.

Case Studies and Research Findings

  • Antiviral Activity Compounds with similar structural motifs have effectively inhibited viral replication in vitro, suggesting that modifications like bromination can enhance efficacy against specific viral targets.
  • Enzyme Inhibition Structurally related compounds exhibited varying degrees of inhibition against key enzymes involved in metabolic pathways.
  • Cytotoxicity Studies The presence of halogen substitutions could lead to significant differences in cell viability outcomes across various cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The structural analogs of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate differ primarily in their substituents, which influence physicochemical properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
This compound Phenoxymethyl C16H23NO3 277.36 Aromatic ether linkage; moderate lipophilicity; Boc-protected amine. -
tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl C10H20N2O2 200.28 Primary amine group; higher polarity; used in organocatalyst synthesis.
tert-Butyl 2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl C25H41NO2 387.60 Long alkyl chain; increased lipophilicity; explored for anticancer activity.
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C10H19NO3 201.26 Hydroxyl group; higher hydrogen-bonding capacity; polar intermediate.
tert-Butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate 2-Hydroxypropyl C12H23NO3 229.32 Secondary alcohol; chiral center; potential for derivatization.

Key Observations :

  • Phenoxymethyl vs. Aminomethyl: The phenoxymethyl group (ether) offers greater stability under basic conditions compared to the aminomethyl analog, which may undergo unwanted nucleophilic reactions .
  • Lipophilicity: The 4-octylphenethyl analog (logP ~6.5 estimated) is significantly more lipophilic than the phenoxymethyl derivative (logP ~3.2), impacting membrane permeability in biological systems .
  • Polarity: Hydroxymethyl and hydroxypropyl derivatives exhibit higher polarity due to hydroxyl groups, enhancing solubility in polar solvents like ethanol or water .

Biological Activity

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential applications in therapeutic settings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a tert-butyl ester group, and a phenoxymethyl moiety. These structural components contribute to its biological interactions and pharmacological properties.

Component Description
Pyrrolidine Ring Provides structural rigidity and flexibility in binding.
Tert-butyl Group Enhances lipophilicity, improving membrane permeability.
Phenoxymethyl Group Facilitates hydrogen bonding and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial for binding interactions.

  • Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have demonstrated MIC values in the range of 4–10 µg/mL against resistant strains such as MRSA .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

  • Mechanism : It is hypothesized that the compound may inhibit pro-inflammatory cytokine production, although detailed studies are required to elucidate this pathway fully.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Antiviral Activity : A related pyrrolidine derivative was shown to exhibit potent antiviral activity against HIV-1 with an EC50 value of 3.98 µM .
  • Anti-tuberculosis Activity : Compounds derived from pyrrolidine structures have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results with MIC values as low as 5 µg/mL .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : Due to its lipophilic nature, the compound is likely to exhibit good absorption characteristics.
  • Metabolism : The metabolic stability of similar compounds has been reported to be favorable, suggesting that this compound may also possess a stable pharmacokinetic profile .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Esterification/Protection: A pyrrolidine core is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Functionalization: The 2-position is modified via nucleophilic substitution or coupling. For example, phenoxymethyl groups can be introduced using Mitsunobu reactions (e.g., phenoxyethanol with diethyl azodicarboxylate and triphenylphosphine) .
  • Purification: Crude products are purified via flash column chromatography (e.g., ethanol/chlorofom gradients) .
    Characterization:
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl signals at δ ~1.4 ppm in 1^1H NMR) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .

Q. How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Stability in solvents like DMSO or THF should be monitored via HPLC over 48 hours .
  • pH Sensitivity : Test stability in acidic/basic conditions (e.g., HCl/NaOH in dioxane) by tracking degradation via TLC or LC-MS. Boc groups are labile below pH 3 .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Most carbamates degrade above 150°C .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the phenoxymethyl group to the pyrrolidine scaffold?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions or enzyme-mediated resolutions for enantioselective synthesis .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions, while toluene minimizes side reactions in thermal conditions .

  • Yield Data :

    ConditionYield (%)Purity (%)Source
    Mitsunobu reaction60–78>95
    Hydrogenation (Pd/C)78–9399

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines via MTT assay) and target engagement (e.g., enzyme inhibition using fluorescence polarization) .
  • Structural Analogs : Compare activity of Boc-protected vs. deprotected amines. For example, removal of the Boc group enhances bioavailability in some analogs .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, validated by SPR or ITC .

Q. How can researchers resolve contradictions in spectral data for structurally similar intermediates?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous 13^13C signals (e.g., distinguishing methylene vs. methine carbons adjacent to oxygen) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at the pyrrolidine 2-position) .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at suspected sites to confirm assignments .

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for key steps (e.g., Boc deprotection energy barriers using Gaussian09) .
  • Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes by analogy to published protocols .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring .

Q. Table 1. Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, TEA, CH₂Cl₂, 0°C→RT85–92
Phenoxymethyl AdditionPhenoxyethanol, DEAD, PPh₃, THF60–78
HydrogenationH₂, Pd/C, MeOH, RT78–93

Q. Table 2. Stability Metrics in Common Solvents

SolventTemperature (°C)Degradation (48 h, %)
DMSO25<5
THF258–12
H₂O25>90 (pH 7)

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